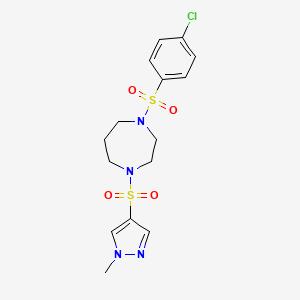
1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H19ClN4O4S2 and its molecular weight is 418.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Heterocyclic Chemistry
The compound has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility in organic synthesis. Research has shown that it can be involved in reactions leading to the formation of heterocyclic fused sulfones, which are significant for further chemical transformations. For instance, heterocyclic fused 2,5-dihydrothiophene S,S-dioxides serve as precursors to heterocyclic o-quinodimethanes, highlighting the compound's utility in synthesizing complex heterocycles through cycloaddition and aromatisation processes (Chaloner et al., 1992).
Role in Cycloaddition Reactions
The chemical's involvement in 1,3-dipolar cycloaddition reactions has been extensively studied, showcasing its potential in generating cyclopropanes and pyrazolines with high selectivity and yield. This aspect is crucial for developing novel synthetic pathways for optically pure compounds. Notably, the cycloaddition of diazo compounds to α-(diethoxyphosphoryl)vinyl p-tolyl sulfoxides offers a new synthesis route to 3-phosphoryl-pyrazoles and asymmetric synthesis of cyclopropanes, demonstrating the compound's application in synthesizing structurally diverse and complex molecules (Midura et al., 1999).
Impact on Developing Novel Heterocycles
The compound has been pivotal in developing new heterocycles, contributing significantly to medicinal chemistry and material science. Its ability to undergo various reactions, including cycloadditions and nucleophilic substitutions, underscores its importance in synthesizing novel diazepane and diazocane systems. This is evident in studies exploring the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives through multicomponent reactions followed by intramolecular SN2 reactions, offering a concise approach to these heterocyclic systems (Banfi et al., 2007).
Contributions to Supramolecular Chemistry
In supramolecular chemistry, the compound's derivatives have facilitated understanding hydrogen-bonded structures, significantly impacting crystal engineering and molecular design. The investigation of 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines revealed the formation of supramolecular hydrogen-bonded hexamers, showcasing the compound's utility in studying and designing complex molecular assemblies (Low et al., 2002).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O4S2/c1-18-12-15(11-17-18)26(23,24)20-8-2-7-19(9-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHUYAAXXOLXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2699553.png)

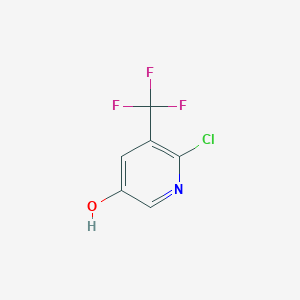
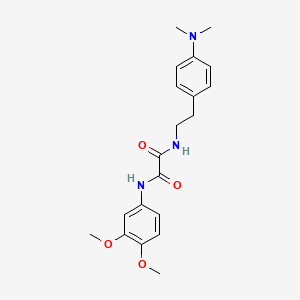
![4-amino-N-[(4-methoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2699561.png)
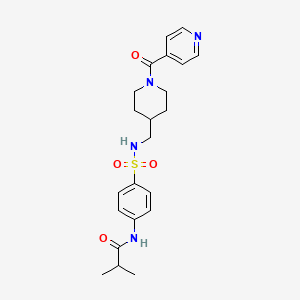
![6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)
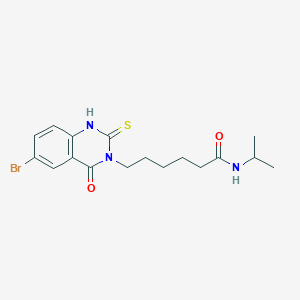

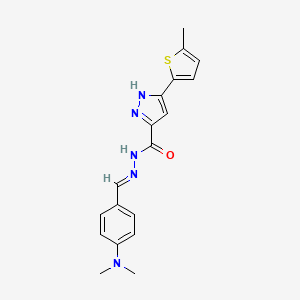
![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)
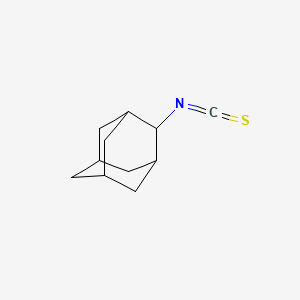
![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)
